4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline
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Overview
Description
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline is an organic compound that features a pyrazole ring and a trifluoromethyl group attached to an aniline moiety.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. It’s worth noting that the trifluoromethyl group in the compound could potentially interact with various biological targets due to its unique electronic and steric properties .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic amines using reagents such as Umemoto’s reagents . The reaction conditions often include the use of a base and a solvent like dichloromethane at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and specialty materials
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)aniline: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(trifluoromethyl)aniline:
Uniqueness
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl group and the pyrazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-pyrazol-1-yl-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16/h1-6H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRULHPJPZUKSLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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